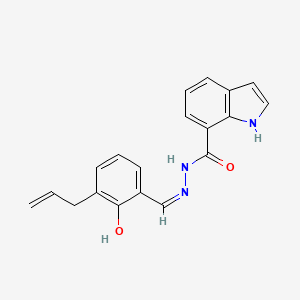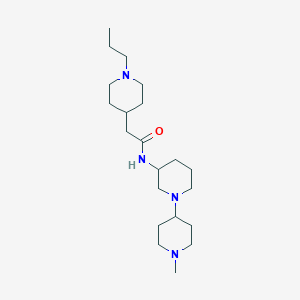![molecular formula C17H15N3OS B6027852 2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol](/img/structure/B6027852.png)
2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol, also known as MTVP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MTVP is a triazole-based compound that has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol's mechanism of action is believed to be related to its ability to inhibit the activity of various enzymes and proteins. Research has shown that this compound can inhibit the activity of bacterial and fungal enzymes, leading to cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antibacterial and antifungal properties, anticancer properties, and anti-inflammatory properties. This compound has also been shown to exhibit significant antioxidant activity, making it a potential candidate for the development of new antioxidant agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol has several advantages in lab experiments, including its ease of synthesis and its ability to exhibit significant antibacterial, antifungal, and anticancer properties. However, this compound's limitations include its potential toxicity and its limited solubility in water, which can make it difficult to study in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol, including the development of new antibiotics and antifungal agents, the investigation of its potential anticancer properties, and the development of new antioxidant agents. Additionally, research on the toxicity and pharmacokinetics of this compound is needed to better understand its potential applications in medicine. Finally, the development of new synthesis methods for this compound may lead to the discovery of new and more potent derivatives.
Méthodes De Synthèse
2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol can be synthesized through a variety of methods, including the reaction of 4-(methylthio)benzaldehyde with phenylhydrazine in the presence of triethylamine to form this compound. The synthesis of this compound has been optimized through various reactions, including microwave-assisted synthesis and solvent-free synthesis.
Applications De Recherche Scientifique
2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been shown to exhibit significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential anticancer properties, with research indicating that it has the ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[5-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-22-13-9-6-12(7-10-13)8-11-16-18-17(20-19-16)14-4-2-3-5-15(14)21/h2-11,21H,1H3,(H,18,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIKMWBDUSFPV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6027773.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)

![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)


![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)
![1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)
![2-(2-chlorophenyl)-N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6027855.png)
![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6027866.png)
![2-(ethylthio)-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6027872.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6027879.png)